molecular formula C17H12N4 B12531001 4-[Di(pyridin-2-yl)amino]benzonitrile CAS No. 700845-96-1

4-[Di(pyridin-2-yl)amino]benzonitrile

Cat. No.: B12531001
CAS No.: 700845-96-1
M. Wt: 272.30 g/mol
InChI Key: JDPUAGCFKOSGRC-UHFFFAOYSA-N
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Description

Significance of Donor-Acceptor Architectures in Molecular Design

Donor-acceptor (D-A) architectures are a fundamental concept in the design of functional organic molecules. sigmaaldrich.comlookchem.com By covalently linking an electron-donating unit to an electron-accepting unit, chemists can create materials with tailored electronic and photophysical properties. sigmaaldrich.comnih.gov The electronic interaction between the donor and acceptor moieties can lead to the formation of a new, lower-energy molecular orbital, resulting in a red-shifted absorption spectrum compared to the individual components. nih.gov

A key feature of D-A molecules is the potential for intramolecular charge transfer (ICT), where the absorption of light promotes an electron from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the acceptor. bohrium.com This charge-separated excited state is often highly sensitive to its local environment, a property that is exploited in the design of molecular sensors and probes. nih.gov

The versatility of D-A systems has led to their widespread use in various fields of materials science. In organic light-emitting diodes (OLEDs), D-A compounds are utilized as emitters, where the recombination of charge carriers in the excited state leads to the emission of light. sigmaaldrich.com For organic photovoltaics (OPVs), the D-A concept is crucial for designing materials that can efficiently absorb solar radiation and generate charge carriers at the donor-acceptor interface. google.com Furthermore, the tunability of the electronic properties of D-A molecules makes them attractive candidates for use in organic field-effect transistors (OFETs) and as nonlinear optical materials. rsc.orgrsc.org

Table 1: Applications of Donor-Acceptor Architectures

Application Area Role of D-A Architecture Key Properties
Organic Light-Emitting Diodes (OLEDs) Emitter materials Tunable emission color, high quantum efficiency
Organic Photovoltaics (OPVs) Active layer materials Broad absorption, efficient charge separation
Molecular Sensors Sensing probes Environment-sensitive fluorescence, colorimetric changes
Nonlinear Optics Chromophores Large hyperpolarizabilities

Role of Pyridyl and Benzonitrile (B105546) Moieties in Electronic and Coordination Properties

The specific choice of the di(pyridin-2-yl)amino and benzonitrile moieties in 4-[Di(pyridin-2-yl)amino]benzonitrile is critical to its function. The di(pyridin-2-yl)amine (dpa) fragment is a well-established electron donor and a versatile ligand in coordination chemistry. researchgate.netnih.gov The nitrogen atom of the amino bridge and the two nitrogen atoms of the pyridyl rings can act as a tridentate or bidentate chelating ligand for a wide range of metal ions. researchgate.netmdpi.com This coordination ability allows for the construction of more complex supramolecular structures and metal-containing polymers with interesting catalytic or photophysical properties. clemson.edu

The pyridyl rings themselves contribute to the electronic properties of the donor unit. The nitrogen atom in the pyridine (B92270) ring is more electronegative than a carbon atom, which can influence the electron density distribution within the aromatic system. bldpharm.com

On the other hand, the benzonitrile moiety is a classic electron acceptor. The cyano group (-C≡N) is strongly electron-withdrawing due to both the inductive effect of the sp-hybridized carbon and the mesomeric effect where the π-system of the cyano group can accept electron density from the benzene (B151609) ring. wikipedia.org This makes the benzonitrile unit an effective sink for the electron density transferred from the donor part of the molecule. The presence of the nitrile group also offers a potential site for further chemical modification or coordination to metal centers. wikipedia.org

The combination of the electron-donating di(pyridin-2-yl)amino group and the electron-accepting benzonitrile group through a phenyl bridge creates a robust intramolecular charge transfer system, which is the basis for the compound's interesting photophysical properties.

Overview of Research Trajectories for Related Aminobenzonitrile Systems

Research on aminobenzonitrile derivatives is a vibrant area of organic and materials chemistry. researchmap.jpasianpubs.org These compounds serve as important building blocks and intermediates in the synthesis of a wide range of functional molecules, including pharmaceuticals, dyes, and agrochemicals. google.comacs.org

One major research trajectory focuses on the development of fluorescent materials. By modifying the amino group and the substitution pattern on the benzonitrile ring, researchers can fine-tune the emission properties of these molecules. bohrium.com For instance, the incorporation of aminobenzonitriles into larger conjugated systems has led to the creation of materials with applications in OLEDs and as fluorescent probes for detecting specific analytes. uni.lunih.gov

Another significant area of research involves the use of aminobenzonitrile derivatives as ligands for transition metal complexes. The amino and nitrile groups can both coordinate to metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). bldpharm.com These materials are being investigated for their potential applications in gas storage, separation, and heterogeneous catalysis.

Furthermore, the synthesis of aminobenzonitriles itself is a subject of ongoing research, with a focus on developing more efficient and environmentally friendly methods. researchmap.jpasianpubs.org Traditional methods often involve harsh reagents or produce significant waste, so newer catalytic approaches are being explored. wikipedia.org The study of related systems, such as those containing pyrimidine (B1678525) or other heterocyclic moieties in place of pyridine, further expands the scope of potential applications. sigmaaldrich.comgoogle.combldpharm.com

Table 2: Research on Related Aminobenzonitrile Systems

Research Area Focus Potential Applications
Materials Science Development of fluorescent materials OLEDs, fluorescent sensors
Coordination Chemistry Synthesis of ligands for metal complexes Catalysis, gas storage, MOFs
Synthetic Chemistry Development of efficient synthetic methods Green chemistry, process optimization
Medicinal Chemistry Synthesis of biologically active compounds Drug discovery

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

700845-96-1

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

4-(dipyridin-2-ylamino)benzonitrile

InChI

InChI=1S/C17H12N4/c18-13-14-7-9-15(10-8-14)21(16-5-1-3-11-19-16)17-6-2-4-12-20-17/h1-12H

InChI Key

JDPUAGCFKOSGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(C2=CC=C(C=C2)C#N)C3=CC=CC=N3

Origin of Product

United States

Synthetic Methodologies and Strategic Functionalization of 4 Di Pyridin 2 Yl Amino Benzonitrile

Established Synthetic Routes for the Core Structure

The formation of the 4-[Di(pyridin-2-yl)amino]benzonitrile core structure, which features a central nitrogen atom linking a benzonitrile (B105546) moiety and two pyridine (B92270) rings, is primarily achieved through modern cross-coupling reactions. These methods provide efficient pathways to construct the requisite carbon-nitrogen bonds.

Amination Reactions for Nitrogen-Bridged Architectures

The key step in assembling the core structure is the formation of the triarylamine bridge. This is accomplished using transition-metal-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgnih.gov These reactions are cornerstones of modern organic synthesis for creating aryl amines. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for forming C-N bonds. acsgcipr.org The synthesis of this compound can be envisioned via two main pathways:

The coupling of di(pyridin-2-yl)amine with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile).

A sequential or double N-arylation of 4-aminobenzonitrile (B131773) with two equivalents of a 2-halopyridine (e.g., 2-bromopyridine).

These reactions typically employ a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, and a phosphine (B1218219) ligand. acsgcipr.orglibretexts.org The choice of ligand is critical and has evolved through several "generations," with sterically hindered biaryl phosphine ligands such as X-Phos or bidentate ligands like Xantphos showing high efficacy for coupling heteroaromatic substrates. beilstein-journals.orgnih.gov A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. nih.gov

Ullmann Condensation: As the historical predecessor to palladium-catalyzed methods, the copper-catalyzed Ullmann reaction offers an alternative route. nih.gov Traditional Ullmann conditions required harsh temperatures, but modern protocols often use ligands like 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) to facilitate the coupling at milder temperatures. nih.gov This method can be applied to the coupling of di(pyridin-2-yl)amine with a 4-halobenzonitrile, often using a copper(I) salt such as CuI as the catalyst. nih.govnih.gov

Table 1: Representative Catalytic Systems for C-N Bond Formation
Reaction TypeCatalyst PrecursorLigandBaseSolventTypical Temperature (°C)Reference
Buchwald-HartwigPd(OAc)₂ or Pd₂(dba)₃Xantphos, BINAP, X-PhosNaOtBu, Cs₂CO₃, K₂CO₃Toluene (B28343), Dioxane80-120 wikipedia.orgnih.gov
Ullmann CondensationCuI, Cu₂O, Cu powder1,10-Phenanthroline, DMEDA, Picolinic AcidK₂CO₃, K₃PO₄, Cs₂CO₃DMF, DMSO, Toluene100-180 nih.govnih.gov

Functionalization of Benzonitrile and Pyridine Scaffolds

An alternative strategy to derivatization of the final compound involves the synthesis of the core structure from pre-functionalized building blocks. This approach allows for the introduction of substituents at specific positions on the pyridine or benzonitrile rings that might not be accessible through direct functionalization of the parent molecule.

For instance, substituted 2-halopyridines can be used in Buchwald-Hartwig or Ullmann couplings to install functionalities on the pyridyl rings of the final product. nih.gov Similarly, a range of substituted 4-aminobenzonitriles or 4-halobenzonitriles are commercially available or can be synthesized, allowing for modification of the phenyl ring. organic-chemistry.orgnih.gov The Hantzsch approach or related methods can be used to prepare diversely substituted pyridines that can then be converted into the necessary coupling partners. mdpi.com

Targeted Derivatization Strategies

Once the this compound scaffold is assembled, it offers multiple sites for further chemical modification. These derivatizations are targeted to modulate the molecule's electronic, steric, and coordination properties.

Modification of Pyridyl Nitrogen Centers for Coordination

The two nitrogen atoms of the pyridyl groups in this compound are excellent coordination sites for metal ions. The di(pyridin-2-yl)amine (dpa) framework is a well-established bidentate N,N-chelating ligand in coordination chemistry. msu.ruwikipedia.org The lone pair of electrons on each pyridyl nitrogen can form coordinate bonds with a variety of transition metals, including but not limited to copper, zinc, palladium, and rhenium. msu.ruresearchgate.netresearchgate.netnih.gov

Complexation with metal ions can lead to the formation of discrete mononuclear or polynuclear complexes, depending on the metal-to-ligand ratio and the specific metal ion's coordination geometry preferences. msu.ruresearchgate.net This coordination ability is fundamental to the application of dpa-based ligands in catalysis and materials science. msu.ru The electronic properties of the metal complexes can be influenced by the substituent on the benzonitrile ring, demonstrating communication between the different parts of the molecule.

Table 2: Potential Metal Complexes and Geometries
Metal IonPotential Coordination GeometryLigand Binding ModeReference
Cu(II)Square Pyramidal, Distorted OctahedralBidentate (N,N) researchgate.net
Zn(II)Distorted TetrahedralBidentate (N,N) researchgate.net
Pd(II)Square PlanarBidentate (N,N) nih.gov
Re(V)OctahedralTridentate (N,N,N') researchgate.net
Note: In some cases, the central amine nitrogen can also participate in coordination after deprotonation.

Elaboration of the Benzonitrile Moiety for Tunable Electronic Properties

The benzonitrile moiety is not merely a passive component of the structure; its cyano group is a versatile functional handle for a wide range of chemical transformations. numberanalytics.comresearchgate.net These reactions allow for the fine-tuning of the molecule's electronic properties, which in turn can affect its photophysical behavior and the reactivity of the metal complexes it forms.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-[Di(pyridin-2-yl)amino]benzoic acid) or, under milder conditions, an amide (4-[Di(pyridin-2-yl)amino]benzamide). numberanalytics.com This conversion dramatically alters the electronic nature from an electron-withdrawing group to a potentially coordinating carboxylate or a hydrogen-bond-donating amide.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile group to a primary amine (4-[Di(pyridin-2-yl)amino]benzylamine).

Cycloaddition: The nitrile can participate in cycloaddition reactions to form various five-membered heterocyclic rings, such as tetrazoles (via reaction with azides). numberanalytics.com

Addition of Nucleophiles: Organometallic reagents (e.g., Grignard or organolithium reagents) can add to the nitrile to form ketones after hydrolysis. numberanalytics.comnih.gov

Stereoselective Synthesis Approaches

The parent molecule, this compound, is achiral. However, the introduction of chirality is a key strategy for applications in asymmetric catalysis or as chiral probes in biological systems. Stereoselective synthesis can be approached by introducing chirality into one of the starting materials before the core-forming coupling reaction.

One potential strategy involves the use of a chiral directing group. For example, methodologies have been developed using chiral amines like 2-(pyridin-2-yl)isopropyl (PIP) amine to direct the asymmetric functionalization of C-H bonds. acs.org A similar concept could be applied by first coupling a chiral amine to the benzonitrile ring, performing a stereoselective transformation, and then completing the synthesis.

Alternatively, a stereoselective reaction could be performed on a pre-functionalized pyridine or benzonitrile ring. For instance, an prochiral ketone substituent on one of the rings could undergo asymmetric reduction to create a stereocenter. The resulting chiral, functionalized building block could then be carried through the established C-N coupling sequences to yield a chiral derivative of the target compound. Such approaches rely on the broad substrate scope of modern coupling reactions, which tolerate a wide variety of functional groups. libretexts.org

Green Chemistry Principles in Synthesis of this compound Derivatives

The pursuit of greener synthetic pathways for this compound and its derivatives focuses on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. Key strategies include the adoption of catalytic reactions, particularly palladium-catalyzed cross-coupling, and the exploration of alternative energy sources like microwave irradiation. These approaches offer significant advantages over traditional methods, such as the Ullmann condensation, which often requires harsh reaction conditions and stoichiometric amounts of copper reagents.

A significant advancement in the synthesis of the core di(2-pyridyl)amine precursor involves a microwave-assisted, solvent-free, and catalyst-free method. This process, which reacts 2-aminopyridine (B139424) with 2-pyridylpyridinium chloride under microwave irradiation, achieves a high yield of 85% without the need for a solvent or a metal catalyst, thereby significantly reducing waste and potential environmental contamination. This method exemplifies several key principles of green chemistry, including the prevention of waste, increased energy efficiency through the use of microwaves, and the elimination of auxiliary substances like solvents.

For the construction of the final this compound structure and its analogues, palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and efficient tool. This cross-coupling reaction allows for the formation of the crucial C-N bond between di(2-pyridyl)amine and an aryl halide or triflate. These catalytic methods generally proceed with high yields and selectivity under relatively mild conditions, which reduces the formation of byproducts and improves atom economy. For instance, the synthesis of a related tripodal amine containing three di(pyridin-2-yl)amine units was achieved in a 90% yield using a palladium catalyst with a Xantphos ligand. Similarly, the synthesis of tris(4-(dipyridin-2-ylamino)phenyl)amine, a derivative of the target compound, was accomplished with a 95% yield using a palladium acetate (B1210297) and rac-BINAP catalyst system.

The table below summarizes and compares different synthetic approaches, highlighting the advantages of greener methodologies.

MethodCatalyst/ReagentSolventConditionsYield (%)Green Chemistry AspectsReference
Microwave-assisted Synthesis of di(2-pyridyl)amine NoneSolvent-freeMicrowave irradiation85Energy efficient, no solvent or catalyst waste
Buchwald-Hartwig Amination Pd₂(dba)₃ / XantphosToluene110 °C90High catalytic efficiency, high atom economy
Buchwald-Hartwig Amination Pd(OAc)₂ / rac-BINAPToluene110 °C95High yield, catalytic process

While the use of solvents like toluene in some Buchwald-Hartwig reactions is a drawback from a green chemistry perspective, ongoing research focuses on developing catalyst systems that are active in more environmentally benign solvents, such as water or bio-derived solvents. The high efficiency and selectivity of these catalytic reactions, however, still represent a significant improvement over older, less efficient methods. The continuous development of more sustainable catalysts and reaction conditions is a key area of research in the synthesis of this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Di Pyridin 2 Yl Amino Benzonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for confirming the molecular structure of 4-[Di(pyridin-2-yl)amino]benzonitrile. The spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the compound's connectivity.

In a deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzonitrile (B105546) and pyridyl rings. The aromatic protons appear in the typical downfield region, with distinct multiplets and coupling constants that reflect their relative positions on the rings.

Similarly, the ¹³C NMR spectrum in CDCl₃ reveals the precise number of chemically non-equivalent carbon atoms. The signals are assigned based on their chemical shifts, with the carbon atom of the nitrile group (C≡N) appearing at a characteristic downfield position. The carbon atoms of the aromatic rings are observed in the range of approximately 115 to 155 ppm.

Detailed assignments for the NMR spectra are presented in the tables below.

¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.36 ddd 4.9, 1.9, 0.9 H-6 (Pyridyl)
7.61 td 7.8, 1.9 H-4 (Pyridyl)
7.42 d 8.8 H-2', H-6' (Benzonitrile)
7.15 d 8.2 H-3 (Pyridyl)
6.95 ddd 7.3, 4.9, 0.9 H-5 (Pyridyl)
6.89 d 8.8 H-3', H-5' (Benzonitrile)

¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
155.0 C-2 (Pyridyl)
149.8 C-4' (Benzonitrile)
148.6 C-6 (Pyridyl)
138.1 C-4 (Pyridyl)
133.5 C-2', C-6' (Benzonitrile)
120.0 C≡N
119.5 C-5 (Pyridyl)
117.8 C-3', C-5' (Benzonitrile)
115.8 C-3 (Pyridyl)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the characteristic functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a unique fingerprint based on its structural components.

The FT-IR spectrum of the compound shows a prominent and sharp absorption band around 2221 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. This band is a key indicator of the benzonitrile moiety. Other significant bands in the FT-IR spectrum include those corresponding to C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the pyridyl and phenyl groups, and various bending vibrations that provide further structural confirmation.

Selected FT-IR Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode

Electronic Absorption and Emission Spectroscopy for Ground and Excited State Characterization

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. These analyses provide insights into the molecule's behavior in its electronic ground and excited states.

The UV-Vis absorption spectrum, measured in solvents like dichloromethane, reveals intense absorption bands in the ultraviolet region. These bands are attributed to π→π* transitions within the aromatic system and intramolecular charge-transfer (ICT) transitions. The ICT character arises from the electron-donating nature of the di(pyridin-2-yl)amino group and the electron-withdrawing nature of the cyano group.

Upon excitation at an appropriate wavelength, the compound exhibits strong photoluminescence. The emission spectrum shows a broad band, and its position is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This behavior is a hallmark of molecules with a significant charge-transfer character in their excited state. The photoluminescence quantum yield (Φ) quantifies the efficiency of the emission process.

Photophysical Data for this compound in Dichloromethane

Absorption λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Emission λem (nm) Photoluminescence Quantum Yield (Φ)
373 24,000 474 0.81
285 16,000

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for the free this compound ligand has not been reported, its structure has been determined when coordinated to a copper(I) metal center. This provides invaluable information on the ligand's conformation, bond lengths, and bond angles.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and its high-resolution variant (HRMS) are used to determine the exact molecular weight of this compound and to study its fragmentation patterns under ionization.

High-resolution mass spectrometry provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. The experimentally measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is compared to the calculated theoretical value, with a very small mass error providing strong evidence for the compound's identity.

HRMS Data for this compound

Ion Calculated m/z Found m/z

Electronic Structure and Photophysical Properties of 4 Di Pyridin 2 Yl Amino Benzonitrile

Intramolecular Charge Transfer (ICT) Mechanisms in Aminobenzonitrile Derivatives

The hallmark of many aminobenzonitrile derivatives is the phenomenon of dual fluorescence in polar solvents, a direct consequence of Intramolecular Charge Transfer (ICT). nih.govnih.gov Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, which is structurally similar to the ground state. nih.govnih.gov In a sufficiently polar environment, this LE state can undergo a significant conformational and electronic rearrangement to form a highly polar ICT state. nih.gov This ICT state is characterized by a near-complete separation of charge, with the amino group acting as the electron donor and the benzonitrile (B105546) group as the acceptor. nih.gov The existence of two distinct emissive states, the LE and ICT states, gives rise to the characteristic dual fluorescence. nih.gov

The electronic transitions of aminobenzonitrile derivatives are highly sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism. The LE state, being only moderately polar, shows little change in its emission wavelength with increasing solvent polarity. nih.govdiva-portal.org In stark contrast, the ICT state possesses a very large dipole moment due to the extensive charge separation. nih.gov Consequently, it is strongly stabilized by polar solvent molecules, resulting in a pronounced red-shift in its fluorescence emission as solvent polarity increases. nih.govdiva-portal.org This differential stabilization is the primary reason why the ICT emission is often weak or absent in nonpolar solvents but becomes dominant in highly polar solvents. nih.gov The study of these solvatochromic shifts is a powerful tool for determining the dipole moments of the excited states. nih.govrsc.org

For example, studies on the model compound 4-(dimethylamino)benzonitrile (B74231) (DMABN) have quantified this effect across a range of solvents.

Table 1: Solvatochromic Shift Data for 4-(dimethylamino)benzonitrile (DMABN) This table presents illustrative data for the well-studied analog DMABN to demonstrate the principles of solvatochromism in aminobenzonitriles.

SolventPolarity (ET(30))LE Emission Max (nm)ICT Emission Max (nm)
n-Hexane31.0~350Not Observed
Diethyl Ether34.5~360~430
Acetonitrile (B52724)45.6~360~470
Methanol55.4~365~490
Data compiled from principles described in multiple sources. nih.govdiva-portal.orgnih.govrsc.org

The most widely accepted structural model for the ICT state in aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govacs.orgrsc.org This model posits that the formation of the charge-transfer state is facilitated by the torsional motion (twisting) of the donor amino group around the bond connecting it to the phenyl ring. nih.gov In the ground state and the initially formed LE state, the molecule is largely planar to maximize π-conjugation. However, in the excited state, rotation towards a perpendicular geometry decouples the electronic systems of the donor and acceptor moieties. This geometric change stabilizes the charge-separated state. nih.govnih.gov

Computational studies on DMABN have shown that upon twisting the dimethylamino group, the energy of the ICT state decreases significantly, crossing below the LE state. nih.gov The minimum energy crossing point between the S2 (CT-like) and S1 (LE-like) potential energy surfaces has been calculated to occur at a twisting angle of approximately 50°. nih.govacs.org While the TICT model is the dominant explanation, some research also suggests the involvement of partially twisted (pTICT) structures or other mechanisms like planarized ICT (PICT) in specific constrained molecules. nih.govacs.orgrsc.org For 4-[Di(pyridin-2-yl)amino]benzonitrile, the bulky pyridyl groups would likely introduce significant steric hindrance, influencing the energetics and dynamics of the twisting process required to form a TICT state.

Excited State Dynamics and Relaxation Pathways

The journey from light absorption to emission or non-radiative decay in aminobenzonitriles involves a series of ultrafast steps. The process typically begins with excitation to a bright S2 state, which has partial charge-transfer character. acs.org This is followed by extremely rapid internal conversion (on the order of tens to hundreds of femtoseconds) to the S1 state. acs.org The subsequent dynamics on the S1 potential energy surface are dictated by the competition between fluorescence from the LE state, conversion to the ICT state, and non-radiative decay processes. nih.govacs.org The equilibration between the LE and ICT states is a key step, with the rate of forward charge transfer (k_f) being highly dependent on the solvent and the specific molecular structure. nih.gov

Time-resolved fluorescence spectroscopy provides critical insights into the excited-state dynamics. The fluorescence decay of the LE emission often exhibits complex, non-exponential behavior in polar solvents, which reflects its depletion via the formation of the ICT state. mpg.de Conversely, the fluorescence of the ICT state often shows a corresponding rise time that matches the decay of the LE state. mpg.de

For instance, studies on 4-(diisopropylamino)benzonitrile (B3050731) (DIABN), a compound with bulky alkyl groups on the nitrogen, show dual fluorescence even in nonpolar solvents. mpg.de In crystalline DIABN at -110 °C, the LE decay is very fast (55 ps), which directly corresponds to a 55 ps risetime for the ICT fluorescence, providing clear evidence of the state conversion. mpg.de The fluorescence quantum yield (Φf) and lifetime (τf) are sensitive indicators of the balance between radiative and non-radiative pathways. In polar solvents, the quantum yield of the LE emission decreases as the efficiency of the ICT reaction increases. epa.gov

Table 2: Illustrative Fluorescence Decay Data for Crystalline Aminobenzonitriles This table presents data for crystalline analogs to demonstrate the principles of excited-state lifetime studies.

CompoundTemperature (°C)StateDecay/Rise Time
DIABN-110LE55 ps (decay)
DIABN-110ICT55 ps (rise)
DMABN25LE1.37 ns (main component)
Data sourced from a study on crystalline aminobenzonitriles. mpg.de

Transient absorption (TA) spectroscopy is a powerful technique for directly observing the evolution of excited-state species. edinst.com By using a "pump" laser pulse to excite the sample and a "probe" pulse to measure absorption at various time delays, TA spectroscopy can track the formation and decay of short-lived intermediates like the LE and ICT states. edinst.com

In studies of DMABN in acetonitrile, TA spectra reveal the decay of absorption bands associated with the LE state (e.g., around 710 nm) with a time constant of about 4 picoseconds. nih.govdiva-portal.org Simultaneously, a new absorption band corresponding to the ICT state appears (e.g., around 325 nm) with the same time constant. nih.govdiva-portal.orgacs.org This provides unambiguous evidence for the LE → ICT conversion and allows for the precise measurement of its rate. acs.org This technique is essential for disentangling the complex sequence of events that occur in the first few picoseconds after photoexcitation. researchgate.netrsc.org

Influence of Conformational Flexibility on Photophysics

The photophysical behavior of this compound is intrinsically linked to its molecular conformation. The molecule consists of a central triphenylamine-like nitrogen atom bonded to a benzonitrile group and two pyridyl rings. The rotational freedom of the pyridyl and benzonitrile moieties around the central nitrogen-carbon bonds allows the molecule to adopt various conformations.

In its ground state, the molecule typically exists in a twisted conformation due to steric hindrance between the aromatic rings. This non-planar structure influences its electronic properties. Upon photoexcitation, the molecule can undergo geometric relaxation to a more planar intramolecular charge transfer (ICT) state. In this excited state, there is a transfer of electron density from the electron-donating di(pyridin-2-yl)amino group to the electron-withdrawing benzonitrile group.

The extent of this conformational change and the stabilization of the ICT state are highly dependent on the surrounding environment, such as the polarity of the solvent. In non-polar solvents, the twisted local excited (LE) state is more favored. However, in polar solvents, the planar ICT state is stabilized, leading to a red-shift in the emission spectrum. This phenomenon, known as solvatochromism, is a key characteristic of molecules with significant conformational flexibility in the excited state. The interplay between the LE and ICT states, governed by the molecule's ability to twist and planarize, is a critical determinant of its fluorescence quantum yield and lifetime.

Aggregation-Induced Emission (AIE) Characteristics

A significant and fascinating property of this compound and related compounds is Aggregation-Induced Emission (AIE). magtech.com.cn AIE is a photophysical phenomenon where a molecule that is non-emissive or weakly emissive in a dilute solution becomes highly luminescent upon aggregation in a poor solvent or in the solid state. magtech.com.cn This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores.

The underlying mechanism for AIE in molecules like this compound is the restriction of intramolecular motion (RIM). In dilute solutions, the multiple phenyl and pyridyl rings of the molecule can undergo active intramolecular rotations and vibrations. These motions act as non-radiative decay pathways, effectively quenching fluorescence.

However, when the molecules aggregate, for instance, by adding a poor solvent like water to a solution in a good solvent like tetrahydrofuran (B95107) (THF), the molecules are forced into close proximity. In this aggregated state, the steric interactions between adjacent molecules restrict the intramolecular rotations of the aromatic rings. This physical constraint blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of the fluorescence intensity.

The AIE properties of such luminogens are often characterized by measuring the photoluminescence (PL) intensity in solvent mixtures with varying fractions of the poor solvent. A typical AIE-active compound will show a dramatic increase in PL intensity as the fraction of the poor solvent increases, indicating the formation of emissive aggregates.

Electrochemical Behavior of 4 Di Pyridin 2 Yl Amino Benzonitrile

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a key technique for determining the redox potentials of electroactive species. For 4-[Di(pyridin-2-yl)amino]benzonitrile, CV can be used to probe the oxidation of the electron-rich triphenylamine-like core and the reduction of the electron-deficient benzonitrile (B105546) group.

The electrochemical oxidation of aromatic amines, particularly triphenylamine (B166846) derivatives, is a well-studied process. The first step typically involves a one-electron oxidation to form a relatively stable cation radical. The potential at which this occurs is influenced by the substituents on the aromatic rings. In the case of this compound, the nitrogen atom of the amino group is the likely center of oxidation. The presence of the electron-withdrawing cyano group is expected to make this oxidation more difficult compared to unsubstituted triphenylamine, thus shifting the oxidation potential to more positive values. Studies on similar aromatic amines have shown that this oxidation can sometimes be followed by subsequent chemical reactions, such as dimerization or polymerization, leading to the formation of electroactive films on the electrode surface. The oxidation process for aromatic amines is often irreversible, as indicated by the absence of a corresponding reduction peak on the reverse scan in cyclic voltammograms of related compounds. rjptonline.org

The reduction of the benzonitrile moiety is also an important aspect of the compound's electrochemical behavior. The nitrile group is electrochemically reducible, typically at negative potentials, to form a radical anion. The exact potential is dependent on the molecular structure and the solvent system used. For instance, the electrochemical reduction of 4-phenyltellurobenzonitrile has been shown to be irreversible with a reduction peak potential around -2.04 V. psu.edu The electrochemical behavior of azopyridines and phenylazopyridines, which also contain nitrogen heterocyclic rings, has been investigated, revealing that their dianions can react with the solvent. rsc.org

Based on data from structurally related compounds, the expected redox potentials for this compound are summarized in the table below.

ProcessExpected Potential Range (vs. Ag/AgCl)Reversibility
Oxidation (Amine)+0.8 to +1.5 VIrreversible/Quasi-reversible
Reduction (Nitrile)-1.8 to -2.2 VIrreversible

This interactive table is based on data from analogous compounds reported in the literature.

Correlation of Electrochemical Properties with Frontier Molecular Orbitals (HOMO-LUMO)

The electrochemical properties of a molecule are intrinsically linked to the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level corresponds to the ability of a molecule to donate an electron (oxidation potential), while the LUMO energy level relates to its ability to accept an electron (reduction potential).

For a donor-acceptor molecule like this compound, theoretical calculations such as Density Functional Theory (DFT) can predict the localization of these orbitals. The HOMO is expected to be predominantly located on the electron-donating di(pyridin-2-yl)amine part of the molecule, while the LUMO is anticipated to be centered on the electron-withdrawing benzonitrile moiety. This spatial separation of the HOMO and LUMO is characteristic of charge-transfer compounds.

The correlation between experimental electrochemical data and theoretical calculations allows for a deeper understanding of the electronic structure. For example, quantum chemical studies have been used alongside cyclic voltammetry to investigate the electrochemical behavior of modified electrodes, showing good agreement between experimental and theoretical predictions. mdpi.com

The table below presents typical HOMO and LUMO energy values for structurally similar donor-acceptor molecules, providing an estimate for this compound.

ParameterEstimated Energy (eV)
HOMO-5.5 to -6.0
LUMO-2.0 to -2.5
HOMO-LUMO Gap3.0 to 4.0

This interactive table is populated with representative data from theoretical calculations on analogous molecular structures.

Electrochemical Activation and Reaction Mechanisms

The electrochemical activation of this compound, either through oxidation or reduction, can initiate a variety of chemical reactions. The nature of these subsequent reactions depends on the applied potential, the solvent, and the supporting electrolyte.

Upon anodic oxidation, the formation of a cation radical on the amine nitrogen can lead to several follow-up reactions. One common pathway for aromatic amines is electropolymerization, where the radical cations couple to form dimers, oligomers, and eventually a polymer film on the electrode surface. This process is often observed as an increase in peak currents over successive CV cycles.

Alternatively, the cation radical can be a target for nucleophilic attack, especially if nucleophiles are present in the electrochemical medium. The use of acetonitrile (B52724) and benzonitrile as amino sources in copper-catalyzed electrochemical C-H amidation reactions highlights the reactivity of nitriles under electrochemical conditions. researchgate.netrsc.org

On the cathodic side, the reduction of the benzonitrile group to a radical anion can also trigger subsequent chemical transformations. The radical anion can be a potent nucleophile or base. For instance, in the electrochemical synthesis of N-aryl isoindolinones from 2-formyl benzonitrile and anilines, the electrochemical activation plays a crucial role in initiating a cascade of chemical reactions. nih.gov The electrochemical reactivities of pyridinium (B92312) in solution have also been studied in the context of CO2 reduction, where pyridine-derived intermediates and their reaction mechanisms are of central importance. rsc.org

A plausible electrochemical reaction mechanism upon oxidation involves the initial one-electron transfer to form a cation radical. This can then undergo a radical-radical coupling to form a dimer, which can be further oxidized and coupled to form a polymer. Upon reduction, the nitrile group accepts an electron to form a radical anion, which could potentially dimerize or react with other species in the solution.

Computational and Theoretical Investigations of 4 Di Pyridin 2 Yl Amino Benzonitrile

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometric parameters and electronic structure of molecules in their ground state. scielo.org.co Functionals such as B3LYP, often paired with a split-valence basis set like 6-311++G(d,p), are commonly used to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netijcce.ac.ir The optimization process seeks the minimum energy conformation of the molecule, which is confirmed when no imaginary vibrational frequencies are found, ensuring the identified structure is a true energy minimum. scielo.org.co For 4-[Di(pyridin-2-yl)amino]benzonitrile, these calculations typically reveal a non-planar, propeller-like geometry, a result of the steric hindrance between the two pyridine (B92270) rings and the benzonitrile (B105546) group.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net In donor-π-acceptor systems like this compound, the HOMO is typically localized on the electron-rich triphenylamine-like donor moiety (the di(pyridin-2-yl)amino group), while the LUMO is concentrated on the electron-deficient benzonitrile acceptor fragment. scispace.com

This spatial separation of the frontier orbitals is a hallmark of intramolecular charge-transfer (ICT) character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov The eventual charge transfer interaction within the molecule can be explained by a low HOMO-LUMO energy gap. scirp.org For this class of compounds, the energy gap is typically found to be in the range of 4 to 5 eV. scirp.org

Table 1: Representative Frontier Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
EHOMO-5.24 to -5.79
ELUMO-1.81 to -3.23
ΔE (Gap)4.84 to 5.08
Note: Data is representative of values found for similar aromatic nitrile and amine compounds and may vary based on the specific functional and basis set used. scispace.comscirp.orgscirp.org

For this compound, the MEP map is expected to show the most negative potential (red/orange regions) concentrated around the electronegative nitrogen atom of the cyano group and the nitrogen atoms of the pyridine rings. These areas represent the most likely sites for electrophilic attack. Conversely, the regions of positive potential (blue) would be located around the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. These descriptors are calculated using the principles of conceptual DFT. Key descriptors include:

Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the electron-accepting capability of a molecule. It is calculated as ω = μ² / (2η).

Analysis of these descriptors for related compounds reveals that such molecules are generally reactive, with a significant capacity for electronic exchange. ijcce.ac.ir

Table 2: Typical Global Reactivity Descriptors

DescriptorDefinitionTypical Value Range
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5 to -4.5 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 21.8 to 2.5 eV
Electrophilicity Index (ω)μ² / (2η)2.4 to 5.0 eV
Note: Values are derived from methodologies applied to similar functional molecules and provide an expected range. ijcce.ac.irresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

To investigate the behavior of the molecule upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. scirp.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the optimization of excited-state geometries, which is essential for simulating fluorescence. researchgate.net For studying charge-transfer states, long-range corrected functionals like CAM-B3LYP and ωB97XD are often preferred. researchgate.net

TD-DFT calculations can accurately predict the UV-visible absorption spectra of molecules. acs.org The calculations provide the excitation energies (which can be converted to absorption wavelengths, λmax) and the corresponding oscillator strengths (f), which are proportional to the intensity of the electronic transition. scirp.org For this compound, the lowest energy absorption band is expected to be dominated by the HOMO→LUMO transition. Given the spatial separation of these orbitals, this transition possesses strong intramolecular charge-transfer (ICT) character.

Simulations are often performed using a Polarizable Continuum Model (PCM) to account for the influence of a solvent environment on the electronic transitions. ijcce.ac.irfunctmaterials.org.ua

Table 3: Representative Calculated Absorption Data

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.2 - 3.8325 - 380> 0.5HOMO → LUMO
S0 → S23.9 - 4.5275 - 315> 0.1HOMO-1 → LUMO
Note: Data is representative for donor-π-acceptor molecules of this type calculated with TD-DFT. acs.orgfunctmaterials.org.ua

A key consequence of an ICT transition is a substantial change in the molecule's charge distribution upon excitation. This leads to a significant difference between the dipole moment in the ground state (μg) and the first singlet excited state (μe). TD-DFT can be used to compute these dipole moments from the optimized geometries of the respective states. scirp.org It is consistently found that for ICT molecules, the excited-state dipole moment is considerably larger than the ground-state dipole moment (μe > μg). researchgate.net

This theoretical finding can be correlated with experimental results obtained from solvatochromic studies, where the absorption and fluorescence maxima shift with solvent polarity. The Lippert-Mataga equation, for instance, relates the Stokes shift to the change in dipole moment upon excitation, providing an experimental estimate of μe that can be compared with theoretical calculations. researchgate.netresearchgate.net

Table 4: Representative Calculated Ground and Excited State Dipole Moments

StateDipole Moment (Debye)
Ground State (μg)5 - 8 D
Excited State (μe)12 - 20 D
Note: Values are hypothetical but realistic for molecules exhibiting strong intramolecular charge transfer, based on studies of similar systems. researchgate.netacs.org

Nonadiabatic Molecular Dynamics Simulations for Photophysical Pathways

Nonadiabatic molecular dynamics (NAMD) is a powerful computational method used to simulate the time evolution of a molecular system in its electronically excited states. Current time information in Edmonton, CA. These simulations are crucial for understanding the photophysical pathways of molecules, such as this compound, following the absorption of light. The core of NAMD lies in its ability to account for transitions between different potential energy surfaces, which is essential for describing processes like internal conversion and intersystem crossing. Current time information in Edmonton, CA.

In a typical NAMD simulation, the motion of the atomic nuclei is treated classically, while the electrons are described quantum mechanically, often using time-dependent density functional theory (TD-DFT). Current time information in Edmonton, CA. The coupling between the electronic and nuclear motion, known as nonadiabatic coupling, is what allows for the transitions between electronic states. Trajectory surface hopping is a common algorithm used in NAMD to stochastically model these transitions. Current time information in Edmonton, CA.

For a molecule like this compound, NAMD simulations could, in principle, provide detailed insights into:

The timescale of deactivation from the initially excited state.

The competing relaxation pathways, including radiative (fluorescence) and non-radiative decay channels.

The role of specific vibrational modes in promoting electronic transitions.

The influence of the solvent environment on the photophysical properties. Current time information in Edmonton, CA.

However, without specific studies on this compound, no quantitative data on lifetimes, quantum yields, or specific deactivation mechanisms can be provided.

Topological Studies for Intermolecular Interactions (ELF, LOL, ALIE, RDG)

The topological analysis of various scalar fields derived from quantum chemical calculations offers a profound way to understand the nature of chemical bonding and intermolecular interactions. These methods partition the molecular space into chemically meaningful regions, providing a visual and quantitative description of electron localization and non-covalent interactions.

Electron Localization Function (ELF) and Localized-Orbital Locator (LOL):

Both ELF and LOL are used to identify regions of high electron localization, which are indicative of chemical bonds and lone pairs. mdpi.comrsc.org The analysis of ELF and LOL basins can help in classifying the nature of bonding interactions within a molecule. mdpi.com For instance, in a related compound, 4-(Dimethylamino) Pyridinium (B92312) 3, 5-dichlorosalicylate, ELF and LOL were used to explain the chemical implications of the molecule's electronic structure. rsc.org

Average Local Ionization Energy (ALIE):

ALIE is a scalar field that provides information about the energy required to remove an electron at any given point in space. Regions with low ALIE values are more susceptible to electrophilic attack. This analysis is valuable for predicting the reactive sites of a molecule.

Reduced Density Gradient (RDG):

The RDG is a particularly useful tool for visualizing and characterizing weak intermolecular interactions, such as van der Waals forces and hydrogen bonds. researchgate.net By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, it is possible to identify and classify different types of non-covalent interactions that stabilize the crystal structure or molecular aggregates. In a study of 5-bromo-3-nitropyridine-2-carbonitrile, RDG analysis was employed to discern the reactivity of the molecule. researchgate.net

For this compound, a combined ELF, LOL, ALIE, and RDG analysis would provide a comprehensive picture of its electronic structure and the nature of the forces governing its interactions with neighboring molecules in the solid state or in solution. Unfortunately, specific topological studies on this compound are not available in the public domain to populate detailed data tables or provide in-depth findings.

Coordination Chemistry and Metal Complexes of 4 Di Pyridin 2 Yl Amino Benzonitrile

Design Principles for Metal Ligands Incorporating Pyridyl and Benzonitrile (B105546) Moieties

The design of ligands containing both pyridyl and benzonitrile functionalities is a strategic approach in modern coordination chemistry, aimed at creating molecules with tunable electronic properties and versatile coordination capabilities. The pyridyl group is a classic N-heterocyclic donor, widely used for its ability to form stable complexes with a vast range of metal ions. rsc.org Factors such as preorganization through bridging groups, chelate ring size, and steric effects are key considerations in designing polypyridyl ligands to achieve selective metal ion complexation. rsc.org

The incorporation of a benzonitrile moiety introduces additional functionality. The nitrile group (C≡N) itself can act as a coordinating site, typically in an end-on fashion, though it is generally considered a weakly coordinating ligand. nih.gov More significantly, the nitrile group is a potent electron-withdrawing group, which can modulate the electronic properties of the entire ligand framework. This electronic influence affects the donor strength of the pyridyl nitrogen atoms and can be harnessed to fine-tune the redox potentials and photophysical properties of the resulting metal complexes. chemrxiv.org The combination of the flexible, chelating di(pyridin-2-yl)amine (dpa) unit with the electronically active benzonitrile group in 4-[Di(pyridin-2-yl)amino]benzonitrile results in a multidentate ligand capable of forming stable chelates while also possessing the potential for further extension into larger structures or for sensing applications.

Synthesis and Structural Characterization of Metal Complexes

The di(pyridin-2-yl)amine (dpa) fragment of the ligand is an excellent chelating agent, readily forming stable five-membered rings with a single metal center to yield mononuclear complexes. Depending on the metal-to-ligand ratio, reaction conditions, and the nature of the metal ion and its counter-anions, more complex structures can be formed. nih.gov

For instance, dinuclear complexes can be assembled where the ligand bridges two metal centers or where other bridging ligands, such as halides or carboxylates, link two metal-ligand units. nih.govnih.gov A notable example involves dinuclear Ru(II)-Pd(II) complexes where di(pyridin-2-yl)amino-substituted 1,10-phenanthroline (B135089) acts as a bridging ligand, demonstrating how the dpa moiety can be integrated into larger systems to bring different metal centers into proximity. chemrxiv.org The characterization of such complexes often reveals distorted coordination geometries, such as trigonal bipyramidal or octahedral, depending on the coordination number of the metal ion. nih.govacs.org

Table 1: Selected Structural Data for a Representative Dinuclear Mn(II) Complex with a Related Quinoline-Pyridyl Ligand

ParameterValueReference
Coordination Environment (Mn1) Distorted Trigonal-Bipyramidal (Cl₃N₂) nih.gov
Coordination Environment (Mn2) Distorted Octahedral (Cl₃N₂O) nih.gov
Mn-O Distance (water ligand) 2.323(2) Å nih.gov
Central Ring Four-membered Mn₂Cl₂ ring nih.gov

Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) are extended structures formed by linking metal ions or clusters with organic ligands. frontiersin.org Ligands incorporating pyridyl and benzonitrile groups are excellent candidates for constructing such architectures. The pyridyl nitrogen atoms can coordinate to metal centers, and if the ligand is designed appropriately, it can act as a linker, bridging multiple metal ions to form one-, two-, or three-dimensional networks. rsc.orgnih.gov

While the dpa unit in this compound is primarily chelating, the nitrile nitrogen or potential functionalization of the phenyl ring can provide additional coordination sites for network extension. For example, related pyridyl-dicarboxylate or pyridyl-benzoate ligands have been successfully used to create diverse MOF structures, including interpenetrating networks. nih.govrsc.orgresearchgate.net The choice of metal ion and the coordination mode of the ligand (e.g., monodentate, bidentate, bridging) are crucial in determining the final topology of the framework. nih.gov These materials are of great interest for their potential applications in areas like gas storage and catalysis. frontiersin.orgnih.gov

Spectroscopic and Electrochemical Properties of Metal Complexes

The coordination of this compound to a metal center significantly alters its spectroscopic and electrochemical properties. These changes provide valuable insight into the nature of the metal-ligand bonding and the electronic structure of the complex.

Infrared (IR) Spectroscopy: In the IR spectrum, a key indicator of coordination is the shift in the vibrational frequencies of the groups involved in bonding. For instance, the C=N stretching vibrations of the pyridine (B92270) rings are often shifted to higher wavenumbers upon coordination to a metal ion. The C≡N stretching frequency of the benzonitrile group may also shift, providing evidence of its interaction with the metal or changes in the electronic environment. nih.govanalis.com.my

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes typically show bands corresponding to different electronic transitions. Intraligand transitions (π→π*) are usually observed in the ultraviolet region. researchgate.net In complexes with transition metals, new, lower-energy bands appear in the visible region. These are often assigned to metal-to-ligand charge transfer (MLCT) transitions or, for d-block metals, to d-d transitions, which are governed by the ligand field splitting (see Section 7.4). nih.gov

Luminescence: Some complexes, particularly those of Ru(II) or d¹⁰ metals like Zn(II) and Cd(II), can exhibit photoluminescence. chemrxiv.orgnih.gov The emission properties, such as quantum yield and lifetime, are highly sensitive to the metal center and the ligand environment. For example, Ru(II)-Pd(II) dinuclear complexes with dpa-substituted phenanthrolines show luminescence with quantum yields that are quenched compared to their mononuclear Ru(II) precursors, indicating interaction between the two metal centers. chemrxiv.org

Table 2: Representative Spectroscopic and Electrochemical Data for Related Polypyridyl Metal Complexes

Complex TypeAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Redox Potential (V vs Ag/AgCl)Reference
Ru(Phen-NPy₂)Pd 370-470615-625Ru²⁺/³⁺: ~1.4; Pd²⁺/⁰: -0.57 to -0.72 chemrxiv.org
Dinuclear Cu(II) 600-700-Cu(II)Cu(II)/Cu(II)Cu(I) & Cu(II)Cu(I)/Cu(I)Cu(I) nih.gov

Ligand Field Theory and Electronic Structure within Complexes

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds by considering the interaction between the metal's d-orbitals and the surrounding ligands. fiveable.mebritannica.com It is an extension of crystal field theory that incorporates aspects of molecular orbital theory to account for the covalent character of metal-ligand bonds. wikipedia.orgresearchgate.net

When a transition metal ion is placed in the field of ligands like this compound, the degeneracy of its five d-orbitals is lifted. britannica.com In a typical octahedral complex, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). wikipedia.org The energy separation between these levels is denoted as Δₒ (the ligand field splitting parameter).

The magnitude of Δₒ is determined by the "ligand field strength." Nitrogen-donor ligands like pyridines are generally considered to be of intermediate to strong field strength. The specific geometry and bonding characteristics of the this compound ligand would create a specific ligand field, influencing the size of the splitting.

This d-orbital splitting is fundamental to understanding the properties of the complex:

Color: The absorption of light in the visible region can promote an electron from the lower-energy t₂g orbitals to the higher-energy eg orbitals. The energy of this d-d transition corresponds to Δₒ, and the color of the complex is the complement of the color of light absorbed. britannica.com

Magnetic Properties: The filling of the split d-orbitals determines whether a complex is high-spin or low-spin. For metal ions with d⁴ to d⁷ configurations, if Δₒ is small (weak field), electrons will occupy the eg orbitals before pairing in the t₂g orbitals, resulting in a high-spin complex with more unpaired electrons. If Δₒ is large (strong field), electrons will pair in the t₂g orbitals first, leading to a low-spin complex. fiveable.me

By analyzing the electronic spectra of complexes formed with this compound, the value of Δₒ can be determined, providing a quantitative measure of the ligand field it imposes on the metal center. youtube.com

Advanced Materials Applications of 4 Di Pyridin 2 Yl Amino Benzonitrile Derivatives

Optoelectronic Materials: Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Derivatives of 4-[di(pyridin-2-yl)amino]benzonitrile have emerged as promising candidates for use in optoelectronic devices, most notably in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). Their utility in these technologies stems from their excellent charge transport characteristics and tunable electronic properties.

Role in Charge Transport and Recombination Layers

In the architecture of OLEDs and OSCs, efficient charge transport and controlled recombination are paramount for high performance. The pyridine-3,5-dicarbonitrile (B74902) fragment, a key component in many derivatives, has demonstrated favorable charge transport properties. nih.gov These materials can be incorporated into co-deposited interlayers within three-layered organic solar cells, which enhances photocurrent generation compared to traditional two-layered cells. researchgate.net This p-i-n like structure, with a co-deposited interlayer, creates numerous molecular contacts that serve as active sites for efficient charge carrier generation. researchgate.net

In the context of OSCs, non-fullerene acceptors (NFAs) are crucial for achieving high power conversion efficiencies. nih.gov Derivatives of this compound have been explored in the design of novel NFAs. For instance, an IC-free organic small molecule, YF-CN, which modifies the terminal group of the well-known Y6 acceptor to 2-fluoren-9-ylidenepropanedinitrile, has been synthesized. chemrxiv.orgchemrxiv.org This molecule demonstrates unique bipolar charge-accepting capabilities, allowing it to function as either an electron acceptor or donor. chemrxiv.orgchemrxiv.org This versatility makes it an effective third component in ternary OSCs, improving efficiency and stability. chemrxiv.orgchemrxiv.org A significant challenge in OSCs is non-radiative recombination, which lowers the open-circuit voltage. nih.gov Research has shown that in many NFA-based solar cells, a majority of charge recombination occurs through the formation of non-emissive NFA triplet excitons. nih.gov

Exciplex Formation and Hybridized Local and Charge Transfer (HLCT) States

The interaction between electron-donating and electron-accepting molecules can lead to the formation of exciplexes—excited-state complexes that play a crucial role in the performance of organic electronic devices. The design of molecules that exhibit Hybridized Local and Charge Transfer (HLCT) states is a key strategy for developing highly efficient emitters. These states, which have both local excitation and charge-transfer characteristics, can facilitate high photoluminescence quantum yields.

Thermally Activated Delayed Fluorescence (TADF) Emitters

Derivatives of this compound are particularly significant in the development of Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. The design of TADF molecules often involves combining electron-donating and electron-accepting units to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

The benzonitrile (B105546) group acts as a weak acceptor, and to create efficient TADF emitters, it is often paired with strong donor moieties. tandfonline.com For example, derivatives incorporating strong donors like phenazine (B1670421) have been synthesized, although with modest external quantum efficiencies (EQEs). tandfonline.com More successful strategies have involved using multiple donor groups, such as in 2,3,4,5,6-penta-(9H-carbazol-9-yl)benzonitrile (5CzBN), which achieved a high EQE. tandfonline.com

The modification of the pyridine-3,5-dicarbonitrile moiety has led to the development of TADF emitters with high quantum efficiencies. nih.gov For instance, 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) exhibited an extremely small singlet-triplet splitting and a high EQE of 21.2% when doped into a host material. nih.gov The position of the cyano groups on the aromatic ring can also influence the TADF properties, with certain configurations leading to a reduction in ΔEST and delayed fluorescence lifetime. tandfonline.com

Recent research has focused on developing TADF emitters for the full color spectrum. While efficient blue and green TADF emitters are now common, achieving high efficiency in the red spectrum remains a challenge. nih.gov Novel red TADF emitters have been designed by combining a dibenzonitrile-substituted dipyrido[3,2-a:2′,3′-c]phenazine acceptor with triphenylamine (B166846) donors, resulting in devices with satisfactory red emission and high photoluminescence quantum yields. nih.gov

Compound NameDonor/Acceptor MoietyEmission ColorMax. EQE (%)Reference
2,3,4,5,6-penta-(9H-carbazol-9-yl)benzonitrile (5CzBN)Five carbazole (B46965) donors, benzonitrile acceptor-16.7 tandfonline.com
2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC)Carbazole donors, pyridine-3,5-dicarbonitrile acceptor-21.2 nih.gov
4,4′-(11,12-bis(4-(diphenylamino)phenyl)dipyrido[3,2-a:2′,3′-c]-phenazine-3,6-diyl)dibenzonitrile (3,6_R)Triphenylamine donors, dibenzonitrile-substituted dipyridophenazine acceptorRed12.0 nih.gov
3,5-bis((3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone (4BPy-mDTC)Carbazole donors, benzoylpyridine acceptorSky Blue>28 rsc.org

Chemical and Biochemical Sensing Platforms

The inherent photophysical properties of this compound and its derivatives make them excellent candidates for the development of chemo- and fluorosensors. These sensors can detect a variety of analytes through changes in their optical signals, such as fluorescence intensity or color.

Design of Chemo- and Fluorosensors based on Photophysical Changes

The design of these sensors often involves creating a system where the interaction with an analyte perturbs the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a measurable change in its fluorescence. For example, fluorescent probes based on a pyrene-tethered 1-(pyridin-2-yl)imidazo[1,5-a]pyridine have been developed for the selective detection of explosives like picric acid. nih.gov The sensing mechanism relies on the quenching of fluorescence upon interaction with the analyte. nih.gov The development of these sensors is not limited to laboratory settings; research has extended to creating portable, smartphone-interfaced fluorimeter modules for real-time sensing. nih.gov

Recognition Mechanisms: Ion-Pairing, Protonation, and Host-Guest Interactions

The detection of specific analytes by these sensors is governed by various recognition mechanisms. These can include ion-pairing, where the sensor molecule selectively binds to a target ion, leading to a change in its electronic structure and, consequently, its photophysical properties.

Protonation is another key mechanism. The nitrogen atoms in the pyridyl rings of the this compound core can act as protonation sites. Changes in pH can therefore alter the degree of protonation, which in turn modulates the ICT process and the resulting fluorescence emission. This property allows for the design of pH-sensitive fluorescent probes.

Host-guest interactions are also a powerful tool in sensor design. nih.gov This involves designing a sensor molecule (the host) with a specific cavity or binding site that can encapsulate a target molecule (the guest). nih.gov This interaction can lead to significant changes in the host's fluorescence, enabling highly selective detection. For instance, systems based on azobenzene-β-cyclodextrin interactions have been explored for the controlled assembly of micromotors, demonstrating the potential of host-guest chemistry in creating functional molecular systems. nih.gov

Non-linear Optics (NLO) Applications

The field of non-linear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical effects. Materials with significant NLO responses are crucial for a variety of advanced photonic applications, including optical data storage, optical signal processing, and frequency conversion. The NLO properties of organic molecules are primarily governed by their molecular structure, particularly the arrangement of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge (a D-π-A architecture). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key determinant of the second-order NLO response, quantified by the first hyperpolarizability (β). frontiersin.orgnih.govnih.gov

The compound This compound and its derivatives are exemplary D-π-A systems. The di(pyridin-2-yl)amino group acts as a potent electron donor, analogous to the well-studied triphenylamine (TPA) donor. frontiersin.orgnih.gov The nitrogen atom's lone pair of electrons in the amino group can be delocalized over the aromatic pyridyl rings. The benzonitrile moiety serves as an effective electron acceptor, with the cyano group providing a strong electron-withdrawing effect. mdpi.com This combination of a strong donor and acceptor linked by the phenyl ring (the π-bridge) gives rise to a significant NLO response.

Research Findings

While specific experimental data for This compound is not extensively reported in publicly available literature, the NLO properties of numerous structurally similar triphenylamine-based chromophores with cyano-containing acceptors have been investigated. These studies provide a strong basis for understanding the potential of This compound derivatives in NLO applications.

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of such molecules. frontiersin.orgnih.gov These calculations can determine the first hyperpolarizability (β), which is a measure of the second-order NLO response at the molecular level. Experimental validation is often performed using techniques like Hyper-Rayleigh Scattering (HRS) on solutions of the chromophore. acs.org

Research on analogous D-π-A molecules has shown that modifications to the donor, acceptor, or the π-conjugated linker can significantly tune the NLO properties. For instance, enhancing the electron-donating strength of the amino group or the electron-withdrawing capability of the acceptor group generally leads to an increase in the first hyperpolarizability. nih.gov The nature of the π-bridge also plays a critical role; extending the conjugation length or altering its electronic character can optimize the NLO response. frontiersin.org

The following table presents representative data for a triphenylamine-based NLO chromophore with a dicyanovinyl acceptor, which is structurally related to the benzonitrile acceptor. This data illustrates the typical range of values for key NLO-related parameters.

Compound NameDonor GroupAcceptor Groupπ-LinkerFirst Hyperpolarizability (β) (10⁻³⁰ esu)
(E)-2-(4-(diphenylamino)styryl)-3-phenylacrylonitrile TriphenylamineCyano & PhenylStyryl~100-500

Note: The values for first hyperpolarizability can vary significantly depending on the specific molecular structure, the computational method used for prediction, and the experimental conditions for measurement.

The design of advanced NLO materials often involves a trade-off between achieving a large NLO response and maintaining other essential properties like thermal stability and transparency at the operating wavelengths. acs.org The structural features of This compound , with its robust aromatic components, suggest that it could serve as a promising platform for the development of thermally stable NLO materials.

Supramolecular Chemistry and Self Assembly Based on 4 Di Pyridin 2 Yl Amino Benzonitrile

Design of Self-Assembled Systems

The principles of self-assembly rely on specific, directional, and reversible non-covalent interactions to organize molecules into larger, well-defined structures. The design of self-assembling systems often utilizes building blocks with functionalities that promote such interactions.

The structure of 4-[Di(pyridin-2-yl)amino]benzonitrile is inherently suited for acting as a building block in self-assembled systems.

The pyridyl nitrogen atoms can coordinate to metal ions, a common strategy for creating complex, multi-component supramolecular structures.

The combination of potential hydrogen bond accepting sites and aromatic surfaces for π-stacking could be exploited to design one-, two-, or three-dimensional networks. rsc.org For instance, studies on the self-assembly of other aromatic amino acid derivatives show that π-stacking interactions are crucial for the formation of ordered nanostructures like fibers and spheres. rsc.orgchemrxiv.org Similarly, polymers derived from related compounds like poly(p-aminobenzonitrile) have been shown to form regular ultrathin films through self-assembly techniques. nih.gov

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. wikipedia.org This molecular recognition is driven by the sum of non-covalent interactions between the host and guest.

As a Guest: The benzonitrile (B105546) unit of this compound makes it a potential guest for macrocyclic hosts. The nitrile group (-C≡N) is a good hydrogen bond acceptor and can participate in stabilizing interactions within a host's cavity. nih.gov For example, cyclodextrins and calixarenes are known to encapsulate aromatic guests, enhancing their solubility or modifying their properties. nih.gov The size, shape, and electronic properties of the entire molecule would determine its selectivity for different host cavities.

As a Host: While less likely to act as a traditional "cavity-containing" host on its own, it could be incorporated into larger, designed host structures. The dipyridylamino unit offers a cleft-like geometry and metal-coordination sites that could be used to construct more complex receptors for specific guest molecules. rsc.org

Catalytic Applications of 4 Di Pyridin 2 Yl Amino Benzonitrile and Its Complexes

Heterogeneous Catalysis (e.g., CO2 Fixation)Heterogeneous catalysts, which exist in a different phase from the reactants, are the backbone of the chemical industry. They offer advantages in terms of separation and reusability. The catalytic fixation of carbon dioxide (CO2) is a particularly important area of research aimed at mitigating climate change by converting CO2 into valuable chemicals and fuels. This often involves the use of solid catalysts such as metal-organic frameworks (MOFs), zeolites, and supported metal nanoparticles.

While the core structure of 4-[Di(pyridin-2-yl)amino]benzonitrile suggests potential as a ligand for catalytically active metal centers, there is currently no available scientific literature to substantiate its application in the aforementioned catalytic processes. Further research and publication in peer-reviewed journals would be necessary to provide the specific data required to construct a detailed article on this topic.

Conclusion and Future Research Directions for 4 Di Pyridin 2 Yl Amino Benzonitrile

Summary of Current Research Landscape

Currently, the research landscape for 4-[Di(pyridin-2-yl)amino]benzonitrile is in a nascent stage. While direct studies are limited, the broader field of donor-acceptor molecules provides a strong impetus for its investigation. Research on related benzonitrile-based fluorophores has highlighted their potential in exhibiting thermally activated delayed fluorescence (TADF), a critical mechanism for enhancing the efficiency of Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.netarxiv.org The fundamental structure of this compound aligns with the design principles for TADF materials, which aim to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states.

Emerging Synthetic Strategies

While a standardized synthesis protocol for this compound is not widely published, established methods for creating similar triarylamine and benzonitrile (B105546) structures offer viable pathways. A common approach involves the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction. This would typically involve the reaction of 4-fluorobenzonitrile (B33359) or 4-bromobenzonitrile (B114466) with di(pyridin-2-yl)amine in the presence of a palladium catalyst and a suitable base.

Future synthetic explorations may focus on creating derivatives of the core this compound structure. This could involve introducing various substituents on either the pyridine (B92270) rings or the phenyl ring to fine-tune the electronic and photophysical properties of the molecule.

Exploration of Novel Photophysical Phenomena

The D-π-A structure of this compound makes it a prime candidate for exhibiting interesting photophysical phenomena. Key areas for future investigation include:

Solvatochromism: A pronounced shift in absorption and emission spectra in solvents of varying polarity is expected due to the intramolecular charge transfer (ICT) character of the molecule.

Thermally Activated Delayed Fluorescence (TADF): As previously mentioned, a small singlet-triplet energy gap (ΔEST) could enable efficient reverse intersystem crossing (RISC), leading to TADF. This would be a significant finding for its application in next-generation OLEDs.

Aggregation-Induced Emission (AIE): Investigation into whether this compound exhibits enhanced emission in an aggregated state or solid state, a property valuable for various optoelectronic and sensing applications.

Detailed photophysical characterization would be necessary to quantify properties such as quantum yield, excited-state lifetime, and the specific nature of its emissive states.

Advanced Computational Modeling and Predictive Design

Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in understanding and predicting the properties of this compound. These computational methods can provide insights into:

Molecular Geometry: Optimization of the ground and excited-state geometries.

Electronic Structure: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their spatial distribution. This is crucial for understanding the charge-transfer nature of the molecule.

Excited States: Prediction of the S₁ and T₁ energies to estimate the ΔEST and assess the likelihood of TADF.

Spectroscopic Properties: Simulation of absorption and emission spectra to be correlated with experimental data.

Predictive modeling will allow for the rational design of new derivatives with enhanced properties, guiding synthetic efforts towards the most promising candidates.

Development of Multifunctional Materials

Should this compound exhibit strong TADF or other desirable photophysical properties, it could serve as a core component in the development of various multifunctional materials. Potential applications include:

OLED Emitters: As a dopant emitter in the emissive layer of OLEDs, potentially leading to high efficiency and long operational stability. rsc.org

Fluorescent Sensors: The sensitivity of its emission to the local environment could be harnessed to develop sensors for ions, pH, or specific biomolecules.

Thermochromic and Mechanochromic Materials: Changes in temperature or mechanical stress could alter the molecular packing in the solid state, leading to observable changes in emission color. rsc.orgresearchgate.net

The following table outlines potential research directions for developing multifunctional materials based on this compound.

Material TypePotential ApplicationKey Property to Investigate
OLED EmitterHigh-efficiency displays and lightingThermally Activated Delayed Fluorescence (TADF), High Photoluminescence Quantum Yield (PLQY)
Chemical SensorDetection of specific analytesSolvatochromism, Environment-sensitive fluorescence
Mechanochromic MaterialStress sensors, Security inksChanges in solid-state emission under pressure
Thermochromic MaterialTemperature sensorsReversible emission changes with temperature

Interdisciplinary Research Opportunities

The study of this compound opens up numerous avenues for interdisciplinary collaboration. Chemists will be needed for the synthesis and derivatization, while physicists and materials scientists will be crucial for characterizing its photophysical properties and fabricating devices. The potential for this molecule to be used in biological imaging or sensing applications would also necessitate collaboration with biologists. The intersection of computational chemistry with experimental work will be vital for a comprehensive understanding and for driving the field forward.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.